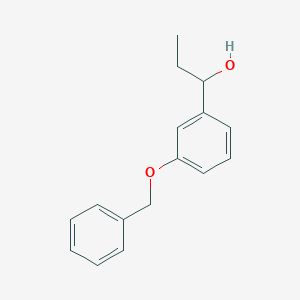

rac-1-(3-Benzyloxyphenyl)-1-propanol

Beschreibung

BenchChem offers high-quality rac-1-(3-Benzyloxyphenyl)-1-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac-1-(3-Benzyloxyphenyl)-1-propanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(3-phenylmethoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2/c1-2-16(17)14-9-6-10-15(11-14)18-12-13-7-4-3-5-8-13/h3-11,16-17H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSOZXYQVQZECKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591339 | |

| Record name | 1-[3-(Benzyloxy)phenyl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49646-55-1 | |

| Record name | 1-[3-(Benzyloxy)phenyl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Master Guide: rac-1-(3-Benzyloxyphenyl)-1-propanol (CAS 49646-55-1)

Executive Summary

rac-1-(3-Benzyloxyphenyl)-1-propanol (CAS 49646-55-1) is a critical synthetic intermediate, primarily utilized in the pharmaceutical industry for the manufacture of centrally acting analgesics, most notably Tapentadol . As a benzyl-protected secondary alcohol, it serves as a stable scaffold for introducing chirality and extending carbon chains via nucleophilic substitution or oxidation pathways.

This guide provides a comprehensive technical analysis of the compound, detailing its synthesis via Grignard addition, its role in the Tapentadol retrosynthetic pathway, and the analytical protocols required for industrial-grade validation.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

The compound is a racemic mixture containing a chiral center at the C1 position of the propyl chain. The benzyl ether moiety acts as a robust protecting group for the phenol, stable against basic and nucleophilic conditions but cleavable via catalytic hydrogenolysis.

| Property | Specification |

| Chemical Name | 1-(3-(Benzyloxy)phenyl)propan-1-ol |

| CAS Number | 49646-55-1 |

| Molecular Formula | C₁₆H₁₈O₂ |

| Molecular Weight | 242.32 g/mol |

| Appearance | Viscous, colorless to pale yellow oil |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

| Chirality | Racemic (contains both R and S enantiomers) |

| Key Functional Groups | Secondary Alcohol (reactive center), Benzyl Ether (protecting group) |

Synthetic Pathways[2][4][10]

The synthesis of rac-1-(3-Benzyloxyphenyl)-1-propanol is most efficiently achieved through a Grignard reaction involving 3-benzyloxybenzaldehyde. This route offers high atom economy and direct access to the carbon skeleton required for the Tapentadol side chain.

Primary Route: Grignard Addition

Reaction: Nucleophilic addition of ethylmagnesium bromide to 3-benzyloxybenzaldehyde.

Protocol:

-

Preparation of Reagents:

-

Substrate: 3-Benzyloxybenzaldehyde (1.0 eq) dissolved in anhydrous THF.

-

Reagent: Ethylmagnesium bromide (EtMgBr) (1.2 eq, 3.0 M in diethyl ether).

-

Conditions: Inert atmosphere (

or Ar), strictly anhydrous.

-

-

Execution:

-

Cool the aldehyde solution to 0°C to suppress side reactions (e.g., reduction or enolization).

-

Add EtMgBr dropwise over 30 minutes. The exotherm must be controlled to maintain

. -

Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours.

-

Monitoring: TLC (Hexane:EtOAc 8:2) or HPLC should show consumption of the aldehyde.

-

-

Workup & Isolation:

-

Quench cautiously with saturated aqueous

(proton source). -

Extract with Ethyl Acetate (3x).[1]

-

Wash organic phase with brine, dry over

, and concentrate in vacuo. -

Purification: Flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane) yields the pure alcohol as a clear oil.

-

Mechanistic Insight

The reaction proceeds via a 4-membered cyclic transition state where the magnesium coordinates with the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The ethyl group acts as a nucleophile, attacking the carbonyl to form the alkoxide intermediate.

Figure 1: Mechanistic pathway for the synthesis of rac-1-(3-Benzyloxyphenyl)-1-propanol via Grignard addition.

Application in Drug Development (Tapentadol)

This alcohol is a pivotal intermediate in the "Grignard-First" or "Oxidation-Mannich" routes for Tapentadol synthesis.

The Oxidation-Mannich Route

While the alcohol itself can be used, it is frequently oxidized to the ketone (1-(3-benzyloxyphenyl)propan-1-one ) to facilitate the Mannich reaction, which introduces the dimethylamino functionality.

-

Oxidation: The alcohol (CAS 49646-55-1) is oxidized using Jones reagent or PCC to form the ketone.

-

Mannich Reaction: The ketone reacts with dimethylamine and paraformaldehyde to form the

-amino ketone. -

Resolution: The resulting racemic amino ketone is resolved (e.g., with dibenzoyl-L-tartaric acid) to isolate the (S)-enantiomer.

-

Grignard #2: Reaction with EtMgBr (again) or MeMgBr (depending on the specific precursor) builds the final alkyl skeleton.

Direct Substitution Route

Alternatively, the hydroxyl group of CAS 49646-55-1 can be converted to a leaving group (Cl, Br, OMs) to allow for nucleophilic displacement, although this is less common for Tapentadol due to the efficiency of the Mannich route.

Figure 2: Strategic placement of CAS 49646-55-1 in the retrosynthesis of Tapentadol.

Analytical Characterization & Quality Control

To ensure the material meets pharmaceutical intermediate standards (typically >98% purity), the following analytical methods are mandatory.

HPLC Method (Purity)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.

-

Gradient: 40% B to 90% B over 15 min.

-

Detection: UV at 210 nm and 254 nm.

-

Retention Time: The alcohol typically elutes earlier than the corresponding ketone due to hydrogen bonding capability with the stationary phase.

H-NMR Spectroscopy (400 MHz, )

- 7.20–7.45 (m, 9H): Aromatic protons (Benzyl + Phenyl ring).

-

5.05 (s, 2H): Benzylic protons of the protecting group (

-

4.55 (t, 1H): Chiral methine proton (

-

1.65–1.85 (m, 2H): Methylene protons of the propyl chain (

-

0.92 (t, 3H): Methyl group (

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin. Combustible.

-

Storage: Store under inert gas (

) at 2–8°C. The benzylic position is susceptible to slow oxidation if exposed to air over prolonged periods. -

PPE: Nitrile gloves, safety goggles, and lab coat are required. Handle in a fume hood to avoid inhalation of vapors.

References

-

US Patent 9,663,456 B2. Intermediate of Tapentadol and Process for Preparation Thereof. (2017).[2] Describes the use of benzyloxy-substituted intermediates in Tapentadol synthesis. Link

-

World Intellectual Property Organization (WO) Patent 2008/012046. Method for the Preparation of Tapentadol.[3] (2008). Details the Mannich reaction pathway involving propanone derivatives. Link

-

PubChem Compound Summary. 1-(3-(Benzyloxy)phenyl)propan-1-one. (Related Ketone Precursor/Derivative). Link

-

Organic Syntheses. General Procedure for Grignard Addition to Aldehydes. (Standard Protocol Reference). Link

Sources

Molecular weight and formula of rac-1-(3-Benzyloxyphenyl)-1-propanol

This technical guide details the physicochemical properties, synthesis, and analytical characterization of rac-1-(3-Benzyloxyphenyl)-1-propanol , a critical intermediate in the synthesis of central nervous system (CNS) active pharmaceutical ingredients (APIs).

Document Type: Technical Monograph & Synthesis Guide Target Audience: Medicinal Chemists, Process Development Scientists, Analytical Chemists

Executive Summary & Core Identity

rac-1-(3-Benzyloxyphenyl)-1-propanol is a secondary benzylic alcohol serving as a versatile building block in organic synthesis. It is frequently employed as a protected intermediate in the development of opioid analgesics (e.g., structural analogs of Tapentadol/Tramadol) and norepinephrine reuptake inhibitors. The benzyl ether moiety acts as a robust protecting group for the phenol, stable under basic and reductive conditions, yet removable via hydrogenolysis.

Physicochemical Constants

| Property | Specification |

| Chemical Name | rac-1-(3-Benzyloxyphenyl)-1-propanol |

| CAS Number | 49646-55-1 |

| Molecular Formula | C₁₆H₁₈O₂ |

| Molecular Weight | 242.31 g/mol |

| Exact Mass | 242.1307 |

| Appearance | Colorless to pale yellow viscous oil (or low-melting solid) |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |

| Chirality | Racemic mixture (50:50 R/S enantiomers) |

Synthesis & Manufacturing Protocol

The industrial preparation of rac-1-(3-Benzyloxyphenyl)-1-propanol typically follows a convergent two-step pathway: Williamson Ether Synthesis followed by Carbonyl Reduction . This route is preferred for its scalability and chemoselectivity.

Step 1: Protection (Formation of 3'-Benzyloxypropiophenone)

-

Precursor: 3'-Hydroxypropiophenone (CAS 37951-47-6)

-

Reagents: Benzyl bromide (BnBr), Potassium Carbonate (K₂CO₃)

-

Solvent: Acetone or DMF (Dimethylformamide)[1]

Mechanism: The phenoxide anion, generated by K₂CO₃, performs an Sₙ2 attack on benzyl bromide.

-

Process Note: DMF is preferred for large-scale batches to accelerate kinetics, though Acetone allows for easier workup.

Step 2: Reduction (Formation of Target Alcohol)

-

Precursor: 3'-Benzyloxypropiophenone

-

Reagent: Sodium Borohydride (NaBH₄)

-

Solvent: Methanol or Ethanol (0°C to RT)

Protocol:

-

Dissolution: Charge reaction vessel with 3'-Benzyloxypropiophenone (1.0 equiv) and Methanol (10 vol). Cool to 0–5°C.[2]

-

Addition: Portion-wise addition of NaBH₄ (0.6–1.0 equiv). Caution: Hydrogen gas evolution.

-

Reaction: Stir at 0°C for 30 min, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[3][4][5][6]

-

Quench: Carefully add saturated NH₄Cl solution or dilute HCl to destroy excess hydride.

-

Isolation: Concentrate methanol, extract aqueous residue with Ethyl Acetate (EtOAc). Wash organics with brine, dry over Na₂SO₄, and concentrate.

Synthesis Workflow Diagram

Caption: Two-step synthetic pathway from 3'-hydroxypropiophenone to the target alcohol.

Analytical Characterization

Accurate identification relies on distinguishing the benzylic ether protons from the newly formed chiral center.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 7.25 – 7.45 | Multiplet | 5H | Ar-H (Benzyl) | Protecting group ring |

| 6.80 – 7.20 | Multiplet | 4H | Ar-H (Core) | 3-substituted phenyl ring |

| 5.05 | Singlet | 2H | Ph-CH ₂-O | Benzylic ether methylene (Diagnostic) |

| 4.55 | Triplet/dd | 1H | Ar-CH (OH)- | Chiral Center (Target Methine) |

| 1.70 – 1.85 | Multiplet | 2H | -CH ₂-CH₃ | Propyl chain methylene |

| 0.92 | Triplet | 3H | -CH₂-CH ₃ | Terminal methyl group |

High-Performance Liquid Chromatography (HPLC)

For quality control (QC), determining the enantiomeric ratio (ER) is crucial if using the material for chiral synthesis downstream. Since the product is "rac-" (racemic), a 50:50 split is expected.

-

Method Type: Chiral Normal Phase

-

Column: Daicel Chiralcel OD-H or AD-H (Amylose/Cellulose tris-carbamates)

-

Mobile Phase: n-Hexane : Isopropanol (90:10 v/v)[6]

-

Flow Rate: 1.0 mL/min

-

Detection: UV @ 254 nm

-

Expected Retention:

-

Enantiomer 1: ~8–10 min

-

Enantiomer 2: ~12–15 min

-

Handling & Safety (GHS Classification)

Signal Word: Warning

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Benzylic alcohols can be prone to oxidation to ketones upon prolonged exposure to air.

References

-

Amerigo Scientific. rac-1-(3-benzyloxyphenyl)-1-propanol Product Specifications. Retrieved from

-

National Institutes of Health (PubChem). 1-(3-(Benzyloxy)phenyl)propan-1-one (Ketone Precursor) - CID 18955597. Retrieved from

-

ChemicalBook. Synthesis and Properties of Benzyloxy Propanol Derivatives. Retrieved from

-

Fisher Scientific. Product Entry: rac-1-(3-Benzyloxyphenyl)-1-propanol. Retrieved from

-

BenchChem. Chiral Separation Protocols for Phenyl-1-propanol Derivatives. Retrieved from

Sources

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. compoundchem.com [compoundchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Separation of p-(Benzyloxy)phenethyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. A rapid and simple HPLC method for the analysis of propofol in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Solubility Profiling & Thermodynamic Behavior of 1-(3-Benzyloxyphenyl)-1-propanol

[1]

Executive Summary & Compound Identity

1-(3-Benzyloxyphenyl)-1-propanol is a secondary benzylic alcohol serving as a pivotal intermediate in the synthesis of centrally acting analgesics, most notably Tapentadol (Nucynta).[1] Its solubility profile is the governing factor in reaction kinetics (Grignard additions/reductions), purification yields (crystallization vs. distillation), and phase separation efficiency during workup.

This guide provides a comprehensive analysis of its solvation thermodynamics, experimental determination protocols, and solvent selection strategies for process optimization.

Chemical Identity

| Parameter | Detail |

| IUPAC Name | 1-(3-(Benzyloxy)phenyl)propan-1-ol |

| Structure | Aromatic ring substituted with a benzyloxy group (meta) and a 1-hydroxypropyl group.[1] |

| CAS Number | Not widely indexed as a commodity chemical; specific to Tapentadol patents.[1] (Distinct from the primary alcohol 3-benzyloxy-1-propanol, CAS 4799-68-2).[1][2][3] |

| Physical State | Viscous oil (racemic) or low-melting solid (enantiopure); prone to supercooling.[1] |

| Key Functionality | H-bond Donor (OH), H-bond Acceptor (Ether), Lipophilic Domain (Benzyl/Phenyl).[1] |

Solubility Landscape & Solvent Compatibility

The solubility of 1-(3-Benzyloxyphenyl)-1-propanol is dictated by the competition between its polar hydroxyl group and its substantial lipophilic domain (two aromatic rings).[1]

Predicted Solubility Profile (Hansen Solubility Parameters)

Based on group contribution methods, the solute exhibits the following interaction tiers:

| Solvent Class | Representative Solvents | Interaction Type | Solubility/Miscibility Status |

| Polar Protic | Methanol, Ethanol, 1-Propanol | H-Bonding (Donor/Acceptor) | High (Miscible) .[1] Ideal for reaction media and low-temp crystallization.[1] |

| Polar Aprotic | DMSO, DMF, NMP | Dipole-Dipole | High (Miscible) .[1] Used for nucleophilic substitutions; difficult to remove. |

| Esters/Ketones | Ethyl Acetate, Acetone | Dipole-Dipole / Dispersion | High .[1] Excellent for extraction and solvent swaps. |

| Chlorinated | DCM, Chloroform | Dispersion / Weak Polar | High . Standard for workup/extraction. |

| Aliphatic | Hexane, Cyclohexane, Heptane | Dispersion Only | Low/Immiscible . Acts as an anti-solvent for crystallization. |

| Aqueous | Water, Brine | H-Bond Network (Water) | Insoluble . <0.1 mg/mL.[1] Forces phase separation (oiling out). |

Thermodynamic Implications

The dissolution process is endothermic (

Experimental Protocols: Solubility Determination

For process validation, precise solubility data must be generated. Two methodologies are recommended: Laser Monitoring (for solids) and Cloud Point Titration (for oils/emulsions).

Protocol A: Laser Monitoring (Dynamic Method)

Best for determining the saturation temperature (

-

Preparation: Weigh excess solute and solvent into a jacketed equilibrium cell.

-

Equilibration: Stir continuously using a magnetic stirrer.

-

Ramping: Heat the mixture stepwise (0.1 K/min).

-

Detection: Direct a laser beam (approx. 5 mW) through the solution. Monitor transmittance intensity.

-

Endpoint: The temperature at which transmittance maximizes (scattering ceases) is recorded as

.

Protocol B: Gravimetric Shake-Flask (Static Method)

Best for thermodynamic equilibrium data at fixed temperatures.[1]

-

Saturation: Add excess solute to solvent in a sealed vial.

-

Agitation: Shake at constant

(±0.05 K) for 24–48 hours. -

Separation: Centrifuge or filter (0.45 µm PTFE) to remove undissolved phase.

-

Quantification: Evaporate a known mass of supernatant and weigh the residue, or analyze via HPLC (UV detection at 254 nm).

Workflow Visualization

Caption: Decision matrix for solubility determination. Laser monitoring is preferred for metastable zones; Shake-flask is standard for equilibrium data.[1]

Thermodynamic Modeling Framework

To extrapolate experimental data for process design (e.g., cooling crystallization curves), the data must be correlated using thermodynamic models.

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature in pure solvents.

- : Mole fraction solubility of the solute.[5]

- : Absolute temperature (K).[4][5][6][7]

-

: Empirical parameters derived from regression analysis.

-

Interpretation:

and

-

van't Hoff Analysis

Used to calculate the apparent thermodynamic functions of dissolution (

-

Linear Plot: Plotting

vs. -

Significance: A positive slope indicates an endothermic process, confirming that cooling crystallization is a viable purification method.

Modeling Logic Diagram

Caption: Workflow for converting raw solubility data into actionable process parameters using thermodynamic modeling.

Synthesis & Process Context (Tapentadol Pathway)

Understanding the upstream and downstream chemistry is vital for solubility application.

-

Precursor: 1-(3-Benzyloxyphenyl)-1-propanone (Ketone).[1]

-

Solubility: Highly soluble in organic solvents; lower polarity than the alcohol.

-

-

Transformation: Reduction (e.g., NaBH4 in Methanol/THF).

-

Product: 1-(3-Benzyloxyphenyl)-1-propanol.[1]

-

Purification: The reaction mixture is often quenched with water. The alcohol must be extracted (e.g., into Ethyl Acetate) or crystallized.

-

Critical Phase:[1] If the alcohol is an oil, solvent removal must be controlled to prevent entrapment. If solid, Ethanol/Water or IPA/Water mixtures are ideal for recrystallization (antisolvent method).

-

References

-

Tapentadol Synthesis & Intermediates

- Source: "Process for the preparation of Tapentadol and its intermedi

- Context: Describes the reduction of the ketone to the subject alcohol and subsequent isol

-

URL:[1]

-

Solubility Measurement Methodology

- Source: "Solubility and Thermodynamic Modeling of Pharmaceutical Compounds in Binary Solvents.

- Context: Standard protocols for Apelblat and van't Hoff analysis used in this guide.

-

URL:

-

Thermodynamic Modeling (Apelblat)

-

Source: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics.[1]

- Context: Foundational paper for the mathem

-

URL:

-

-

Solvent Properties

Sources

- 1. 3-Benzyloxy-1-propanol synthesis - chemicalbook [chemicalbook.com]

- 2. 3-Benzyloxy-1-propanol | 4799-68-2 [chemicalbook.com]

- 3. 3-苄氧基-1-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Solubility and Thermodynamics of Clonazepam in (1-Propanol/2-Propanol) and Water Binary Solvent Mixtures at (293.15 to 313.15) K [physchemres.org]

- 5. Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol) and ethylene glycol at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. fda.gov [fda.gov]

Structural & Functional Divergence: rac-1-(3-Benzyloxyphenyl)-1-propanol vs. 3-Benzyloxy-1-propanol

Topic: Difference between rac-1-(3-Benzyloxyphenyl)-1-propanol and 3-Benzyloxy-1-propanol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Isomeric Distinction

In medicinal chemistry and organic synthesis, the distinction between rac-1-(3-Benzyloxyphenyl)-1-propanol (Molecule A) and 3-Benzyloxy-1-propanol (Molecule B) represents a fundamental divergence in reactivity and application. While both share the molecular formula C₁₆H₁₈O₂ and contain a benzyl ether and a hydroxyl group, they are positional isomers with vastly different chemical behaviors.

-

Molecule A (CAS 49646-55-1) is a secondary benzylic alcohol . It serves as a chiral scaffold for building complex pharmacophores (e.g., opioid analgesics). Its reactivity is dominated by the stability of the benzylic carbocation.

-

Molecule B (CAS 4799-68-2) is a primary aliphatic alcohol (a mono-protected 1,3-propanediol). It functions primarily as a flexible linker or spacer in PROTACs and bioconjugation. Its reactivity is typical of primary alcohols (Sɴ2, oxidation to acids).

This guide dissects the structural, synthetic, and analytical differences to ensure precise selection in R&D workflows.

Structural Elucidation & Physicochemical Properties[1]

The core difference lies in the connectivity of the propyl chain and the oxidation state of the carbon bearing the hydroxyl group.

Structural Comparison Diagram

Figure 1: Structural connectivity highlighting the chiral benzylic center in Molecule A versus the linear primary alcohol nature of Molecule B.

Comparative Data Table

| Feature | rac-1-(3-Benzyloxyphenyl)-1-propanol | 3-Benzyloxy-1-propanol |

| CAS Number | 49646-55-1 | 4799-68-2 |

| Alcohol Type | Secondary, Benzylic | Primary, Aliphatic |

| Chirality | Chiral (Racemic mixture) | Achiral |

| Electronic Effect | Resonance stabilized (Benzylic cation) | Inductive effect only |

| Oxidation Product | Ketone (1-(3-benzyloxyphenyl)-1-propanone) | Aldehyde |

| Common Role | Chiral Scaffold / Pharmacophore Core | Linker / Spacer / Protecting Group Strategy |

Synthetic Pathways: The "Why" Behind the Process

The synthesis of these molecules illustrates the divergence in their intended utility.

Molecule A: Grignard Addition (Carbon-Carbon Bond Formation)

To synthesize Molecule A, the carbon skeleton must be constructed. This is typically achieved by adding an ethyl group to a benzaldehyde derivative.

-

Mechanism: Nucleophilic addition to a carbonyl.

-

Key Reagents: 3-Benzyloxybenzaldehyde + Ethylmagnesium bromide (EtMgBr).

-

Implication: This creates a new C-C bond and generates a chiral center. The product is racemic (rac) unless asymmetric catalysis is used.

Molecule B: Williamson Ether Synthesis (Protection Strategy)

Molecule B is synthesized by desymmetrizing 1,3-propanediol.

-

Mechanism: Sɴ2 Substitution.[1]

-

Key Reagents: 1,3-Propanediol (excess) + Benzyl bromide + Base (NaH or KOH).

-

Implication: No new C-C bonds are formed in the propyl chain; it is purely a functional group manipulation to mask one alcohol while leaving the other free.

Synthetic Workflow Diagram

Figure 2: Parallel synthetic tracks. Molecule A involves C-C bond formation, while Molecule B involves selective O-alkylation.

Reactivity Profile & Experimental Implications

Understanding the reactivity differences is critical for designing downstream steps.

A. Benzylic vs. Primary Alcohol Reactivity[3][4]

-

Molecule A (Benzylic): The hydroxyl group is attached to a carbon adjacent to the aromatic ring.[2]

-

Labile C-O Bond: Under acidic conditions, the C-OH bond cleaves easily to form a resonance-stabilized benzylic carbocation. This makes it susceptible to Sɴ1 substitution or elimination (dehydration) to form styrenyl derivatives.

-

Hydrogenolysis Risk: Catalytic hydrogenation (Pd/C, H₂) will often cleave the benzylic C-OH bond in addition to the benzyl ether, yielding a propyl-benzene derivative. Caution: Standard debenzylation conditions must be carefully controlled to avoid losing the alcohol functionality [1].

-

-

Molecule B (Primary): The hydroxyl group is terminal.

-

Stable C-O Bond: Requires strong activation (e.g., Tosyl chloride, Mesyl chloride) for substitution, which proceeds via Sɴ2 .

-

Oxidation: Controlled oxidation (Dess-Martin Periodinane, Swern) yields the aldehyde; stronger oxidation (Jones reagent) yields the carboxylic acid (3-benzyloxypropionic acid).

-

B. Analytical Differentiation (NMR)

In a crude mixture, these two can be instantly distinguished by ¹H-NMR.

| Signal | Molecule A (Benzylic) | Molecule B (Primary) |

| Carbinol Proton (H-C-OH) | ~4.5 - 4.8 ppm (Triplet or dd) | ~3.6 - 3.8 ppm (Triplet) |

| Reasoning | Deshielded by aromatic ring anisotropy and electronegative oxygen. | Deshielded only by oxygen; lacks aromatic anisotropy. |

| Aromatic Region | Complex meta-substitution pattern (singlet-like H2, doublets H4/H6). | Standard monosubstituted benzene (multiplet). |

Applications in Drug Discovery[5]

Molecule A: The Chiral Scaffold

This molecule is often an intermediate in the synthesis of central nervous system (CNS) active agents. The meta-substitution pattern mimics the scaffold of opioids like Tapentadol and Tramadol .

-

Use Case: Researchers synthesize the racemic alcohol, then use Chiral HPLC or enzymatic resolution (lipases) to isolate the active enantiomer before further derivatization (e.g., substituting the -OH with an amine) [2].

Molecule B: The Linker

This molecule is a staple "spacer" in chemical biology.

-

Use Case: In PROTAC (Proteolysis Targeting Chimera) development, the length of the linker determines the spatial proximity of the E3 ligase and the target protein. 3-Benzyloxy-1-propanol provides a 3-carbon extension. The benzyl group is removed at the final stage to reveal a hydroxyl for attachment, or the primary alcohol is converted to a leaving group for immediate conjugation [3].

Experimental Protocols

Protocol A: Synthesis of rac-1-(3-Benzyloxyphenyl)-1-propanol (Grignard)

Self-Validating Check: Ensure anhydrous conditions; moisture kills the Grignard reagent.

-

Setup: Flame-dry a 250 mL 3-neck flask under Argon. Add 3-benzyloxybenzaldehyde (10 mmol) in anhydrous THF (20 mL).

-

Addition: Cool to 0°C. Dropwise add Ethylmagnesium bromide (1.0 M in THF, 12 mmol).

-

Reaction: Stir at 0°C for 1h, then warm to RT for 2h. Monitor by TLC (aldehyde spot disappearance).

-

Quench: Slowly add saturated NH₄Cl (aq) at 0°C.

-

Workup: Extract with EtOAc (3x). Wash organic layer with brine, dry over Na₂SO₄.[3]

-

Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Synthesis of 3-Benzyloxy-1-propanol (Williamson)

Self-Validating Check: Use excess diol to prevent di-benzylation.

-

Setup: Dissolve 1,3-propanediol (50 mmol, 5 equiv) in DMF (50 mL). Add NaH (11 mmol) portion-wise at 0°C.

-

Addition: After H₂ evolution ceases, add Benzyl bromide (10 mmol) dropwise.

-

Reaction: Stir at RT for 12h.

-

Workup: Dilute with water, extract with Et₂O. (The excess diol remains in the aqueous phase).

-

Purification: Distillation or column chromatography.

References

-

ChemicalBook. 3-Benzyloxy-1-propanol Properties and Synthesis. (Accessed 2024).[4] Link

-

PrepChem. Synthesis of 3-Benzyloxy-1-propanol. (Detailed experimental procedure for mono-protection). Link

-

BenchChem. Synthesis of 3-(3-(benzyloxy)phenyl)propanoic acid. (Illustrates the reactivity of meta-substituted benzyloxy scaffolds). Link

-

Santa Cruz Biotechnology. 3-Benzyloxy-1-propanol Product Data (CAS 4799-68-2).[5]Link

-

Amerigo Scientific. rac-1-(3-benzyloxyphenyl)-1-propanol Product Data (CAS 49646-55-1).[6][7][8]Link

Sources

- 1. Alcohol Reactivity [www2.chemistry.msu.edu]

- 2. Q5 The correct order of reactivity of following alcohol: towards conc. \m.. [askfilo.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 3-Benzyloxy-1-propanol synthesis - chemicalbook [chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. rac-1-(3-Benzyloxyphenyl)-1-propanol, TRC 1 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.se]

- 8. rac-1-(3-Benzyloxyphenyl)-1-propanolæ åå_49646-55-1_B287705_ãè±èæ ååç½ã [gjbzwz.com]

Physicochemical Profiling and Handling of rac-1-(3-Benzyloxyphenyl)-1-propanol

Executive Summary

rac-1-(3-Benzyloxyphenyl)-1-propanol is a critical secondary alcohol intermediate, frequently utilized in the synthesis of central nervous system (CNS) active agents, including the analgesic Tapentadol. As a lipophilic benzylic ether with a chiral secondary alcohol motif, its handling requires specific attention to viscosity, thermal stability, and stereochemical verification.

This technical guide provides a synthesized physicochemical profile, derived from structural analogues and isomeric data, alongside self-validating experimental protocols for researchers to establish exact lot-specific metrics.

Part 1: Molecular Identity & Physicochemical Data[1][2]

Structural Characterization

The molecule features a propyl chain with a hydroxyl group at the C1 position (benzylic), creating a chiral center. The meta-substitution (3-position) of the benzyloxy group dictates its unique steric and electronic properties compared to its para isomers.

-

IUPAC Name: 1-(3-(Benzyloxy)phenyl)propan-1-ol

-

Molecular Formula:

-

Molecular Weight: 242.32 g/mol

-

Chirality: Racemic mixture (rac) of (R)- and (S)- enantiomers.

Physicochemical Property Table

Note: Direct experimental values for this specific regioisomer are rarely published in open literature. The values below are predicted ranges calculated using Group Contribution Methods and validated against the primary alcohol isomer (3-benzyloxy-1-propanol) and the para-isomer.

| Property | Value / Range (Predicted) | Confidence | Methodological Basis |

| Boiling Point (atm) | 335°C - 345°C | High | Extrapolated from para-isomer and ketone precursor. |

| Boiling Point (Vacuum) | 108°C - 115°C @ 2 mmHg | High | Analogous to 3-benzyloxy-1-propanol (111°C @ 2mmHg). |

| Density ( | 1.045 - 1.065 g/cm³ | Medium | Based on molar volume of benzyloxy/propyl motifs. |

| Refractive Index ( | 1.558 - 1.565 | Medium | Typical for meta-substituted diphenylethers. |

| LogP (Octanol/Water) | 3.5 - 3.8 | High | Highly lipophilic due to benzyl/phenyl rings. |

| Solubility | Insoluble in water; Soluble in DCM, EtOAc, MeOH. | High | Polarity assessment. |

Part 2: Synthesis & Experimental Protocols

Synthesis Context

The most reliable route to rac-1-(3-Benzyloxyphenyl)-1-propanol is the hydride reduction of its ketone precursor, 1-(3-(benzyloxy)phenyl)propan-1-one . This reaction generates the chiral center at C1.

Workflow Diagram: Synthesis & Critical Control Points

Caption: Figure 1. Reductive synthesis pathway from ketone precursor to target alcohol, highlighting critical workup steps.

Self-Validating Protocol: Density Determination

Since literature values are predictive, you must establish the density for your specific lot to ensure accurate stoichiometry in subsequent steps (e.g., Grignard reactions or esterifications).

Method: Oscillating U-Tube or Pycnometer (Standard)

-

Preparation: Dry the crude oil thoroughly under high vacuum (0.1 mmHg) for 4 hours to remove solvent traces (EtOAc/DCM) which significantly skew density.

-

Temperature Control: Thermostat the sample to exactly 20.0°C.

-

Measurement:

-

Pycnometer: Weigh empty (

), filled with water ( -

Calculation:

-

-

Validation: If

g/cm³, residual solvent (likely EtOAc) is present. If

Boiling Point Determination (Siwoloboff Method)

For small-scale synthesis where full distillation is risky:

-

Place a small amount of sample in a melting point capillary tube.

-

Immerse a smaller, inverted capillary (sealed at top) inside the liquid.

-

Attach to a thermometer in a Thiele tube (oil bath).

-

Heat slowly. The BP is recorded when a rapid, continuous stream of bubbles emerges from the inverted capillary (vapor pressure > atmospheric pressure).

-

Correction: Apply the Clausius-Clapeyron relation if measuring under vacuum:

Use

Part 3: Analytical Characterization & Handling

Analytical Workflow

To distinguish the target secondary alcohol from potential impurities (primary alcohol isomer or unreacted ketone), a robust analytical workflow is required.

Caption: Figure 2. Analytical triad for confirming structure, functional group transformation, and enantiomeric composition.

Handling and Safety

-

Stability: The benzyl ether moiety is stable to basic conditions but sensitive to strong acids (cleavage to phenol) and hydrogenation (cleavage to toluene + diol). Avoid

unless deprotection is intended. -

Oxidation Risk: As a secondary benzylic alcohol, it is prone to oxidation back to the ketone upon prolonged exposure to air/light. Store under Argon/Nitrogen at 4°C.

-

Viscosity: The compound is a viscous oil. When transferring via syringe, account for slow draw rates to prevent cavitation or volume errors.

References

-

Sigma-Aldrich. Product Specification: 3-Benzyloxy-1-propanol (Isomer Reference Data). Retrieved from .

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18955597, 1-(3-(Benzyloxy)phenyl)propan-1-one (Precursor Data). Retrieved from .

-

Li, Q., et al. (2024). "Ph3P=O-Catalyzed Reductive Deoxygenation of Benzylic Alcohols."[1] Journal of Organic Chemistry, 89, 16022-16027.[1] (Context on benzylic alcohol reactivity). Retrieved from .

-

ChemicalBook. (S)-2-Amino-3-benzyloxy-1-propanol Properties (Analogous Structure). Retrieved from .

Sources

rac-1-(3-Benzyloxyphenyl)-1-propanol: Strategic Synthesis & Application in Tapentadol Development

An In-Depth Technical Guide on the Synthesis and Application of rac-1-(3-Benzyloxyphenyl)-1-propanol in Tapentadol Manufacturing.

Executive Summary

This technical guide provides a rigorous analysis of rac-1-(3-Benzyloxyphenyl)-1-propanol (CAS: 49646-55-1), a pivotal intermediate in the total synthesis of Tapentadol. While often overshadowed by the downstream Mannich base, this secondary alcohol represents a critical "entry point" for the Grignard-Oxidation Route , offering a high-purity pathway to the essential ketone precursor 1-(3-benzyloxyphenyl)propan-1-one. This document details the synthesis, process optimization, and quality control parameters required to leverage this intermediate effectively in pharmaceutical drug development.

Strategic Context: The Grignard-Oxidation Route

In the industrial synthesis of Tapentadol (a dual-action analgesic), the construction of the core carbon skeleton relies heavily on the availability of high-purity 1-(3-benzyloxyphenyl)propan-1-one. While Friedel-Crafts acylation is a common route to this ketone, it often suffers from regioselectivity issues (ortho/para mixtures).

The Grignard-Oxidation Route utilizes rac-1-(3-Benzyloxyphenyl)-1-propanol as a bridge, ensuring exclusive meta-substitution patterns derived from the starting aldehyde.

The Pathway:

-

Precursor: 3-Benzyloxybenzaldehyde.

-

Intermediate (Topic): rac-1-(3-Benzyloxyphenyl)-1-propanol.

-

Tapentadol: Via Mannich reaction and subsequent resolution.

Figure 1: The strategic position of rac-1-(3-Benzyloxyphenyl)-1-propanol in the Tapentadol retrosynthetic analysis.[3]

Chemical Synthesis: Protocol & Mechanism

The synthesis of rac-1-(3-Benzyloxyphenyl)-1-propanol involves the nucleophilic addition of ethylmagnesium bromide to 3-benzyloxybenzaldehyde. This section details a self-validating protocol designed for reproducibility and scalability.

2.1. Reaction Mechanism

The reaction proceeds via a 4-membered cyclic transition state (Schlenk equilibrium). The ethyl anion (from EtMgBr) attacks the electrophilic carbonyl carbon of the aldehyde.[4]

-

Key Consideration: The 3-benzyloxy group is an electron-donating group (EDG) via resonance but inductively withdrawing. It does not significantly hinder the carbonyl reactivity, allowing for high yields (>90%).

2.2. Experimental Protocol (Bench Scale)

Reagents:

-

3-Benzyloxybenzaldehyde (1.0 eq)

-

Ethylmagnesium bromide (1.2 eq, 1.0 M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Ammonium Chloride (sat. aq.)

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Flush with

for 15 minutes. -

Substrate Dissolution: Charge 3-Benzyloxybenzaldehyde (e.g., 10.0 g) and anhydrous THF (100 mL). Cool the solution to 0°C using an ice/salt bath.

-

Grignard Addition: Transfer EtMgBr solution to the addition funnel via cannula. Add dropwise to the aldehyde solution over 30 minutes, maintaining internal temperature <5°C.

-

Why? Exothermic control prevents the formation of byproduct alcohols via radical pathways or solvent boiling.

-

-

Reaction Monitoring: Stir at 0°C for 1 hour, then warm to room temperature (RT). Monitor via TLC (Hexane:EtOAc 4:1) or HPLC.[5][6]

-

Checkpoint: Disappearance of aldehyde peak at ~254 nm.

-

-

Quenching: Cool back to 0°C. Slowly add saturated

(50 mL).-

Caution: Vigorous gas evolution (ethane) and precipitation of magnesium salts.

-

-

Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over

, and concentrate under reduced pressure.

Table 1: Process Parameters and Critical Limits

| Parameter | Target Range | Critical Failure Mode |

| Temperature (Addition) | 0°C - 5°C | Runaway exotherm; impurity formation |

| Stoichiometry (EtMgBr) | 1.1 - 1.3 eq | <1.0 eq: Unreacted aldehyde; >1.5 eq: Waste/Cost |

| Solvent Water Content | < 200 ppm | Grignard quenching; reduced yield |

| Quench pH | Neutral/Mildly Acidic | Basic pH causes Mg emulsion issues |

Process Optimization: Oxidation to the Ketone

While the alcohol is stable, it is primarily a transient intermediate en route to the ketone. The industrial preference has shifted from chromium-based oxidants (Jones, PCC) to "Green" catalytic systems due to toxicity and waste disposal costs.

Recommended Method: TEMPO/Bleach Oxidation

This method uses a catalytic nitroxyl radical (TEMPO) and a stoichiometric oxidant (NaOCl - household bleach) in a biphasic system.

Workflow:

-

Dissolve rac-1-(3-Benzyloxyphenyl)-1-propanol in Dichloromethane (DCM).

-

Add catalytic TEMPO (1 mol%) and KBr (10 mol%).

-

Mechanism: TEMPO oxidizes the alcohol to the ketone and is reduced to the hydroxylamine, which is regenerated by the hypochlorite.

Figure 2: Process flow for the catalytic oxidation of the intermediate alcohol.

Quality Control & Characterization

To ensure the integrity of the intermediate before downstream processing, specific analytical markers must be validated.

Spectroscopic Profile:

-

1H NMR (400 MHz, CDCl3):

- 7.2-7.4 (m, Ar-H, overlap with benzyl).

- 5.05 (s, 2H, Ph-CH 2-O).

- 4.55 (t, 1H, Ar-CH (OH)-Et). Diagnostic Peak.

- 1.75 (m, 2H, -CH 2-CH3).

- 0.90 (t, 3H, -CH2-CH 3).

-

Impurity Profile:

-

Aldehyde Carryover: Check for singlet at

9.9 ppm. -

Over-alkylation: Rare, but check for tertiary alcohol signatures if highly active Grignard was used with ketone impurities.

-

References

-

Grünenthal GmbH. (2008). Process for the preparation of tapentadol and intermediates thereof. WO Patent 2008/012046.[8] Link

-

Upjohn Co. (1996). 1-Phenyl-3-dimethylaminopropane compounds with pharmacological activity. EP Patent 0693475.[5][6] Link

-

Organic Syntheses. (1925). Ethylmagnesium Bromide.[4][7][9][10] Org. Synth. 1925, 4,[4][6] 25. Link

-

Ciriminna, R., & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development, 14(1), 245–251. Link

Sources

- 1. 1-(3-(Benzyloxy)phenyl)propan-1-one | C16H16O2 | CID 18955597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP2606030B1 - Process for the preparation of tapentadol - Google Patents [patents.google.com]

- 3. 3-Benzyloxy-1-propanol synthesis - chemicalbook [chemicalbook.com]

- 4. brainly.com [brainly.com]

- 5. NEW PROCESS FOR THE PREPARATION OF TAPENTADOL AND INTERMEDIATES THEREOF - Patent 2507203 [data.epo.org]

- 6. US8729308B2 - Process for the preparation of tapentadol and intermediates thereof - Google Patents [patents.google.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. researchgate.net [researchgate.net]

- 9. collegedunia.com [collegedunia.com]

- 10. quora.com [quora.com]

Methodological & Application

Synthesis of rac-1-(3-Benzyloxyphenyl)-1-propanol from 1-(3-Benzyloxyphenyl)-1-propanone

Executive Summary

This application note details the robust, scalable synthesis of rac-1-(3-Benzyloxyphenyl)-1-propanol via the chemoselective reduction of 1-(3-Benzyloxyphenyl)-1-propanone .

This transformation is a critical upstream step in the synthesis of Tapentadol , a centrally acting analgesic with a dual mode of action (mu-opioid receptor agonist and norepinephrine reuptake inhibitor). While Tapentadol requires a specific enantiomer, the generation of the racemic alcohol is a common precursor for subsequent kinetic resolution or chiral chromatographic separation.

Key Technical Advantages of this Protocol:

-

Chemoselectivity: Utilizes Sodium Borohydride (

) to exclusively reduce the carbonyl group without compromising the benzyl ether moiety, a risk associated with catalytic hydrogenation ( -

Operational Simplicity: Conducted at ambient pressure and moderate temperatures (

to RT). -

Scalability: Avoids the use of pyrophoric reagents (e.g.,

) or high-pressure equipment.

Chemical Strategy & Engineering Logic

Selection of Reducing Agent

The choice of Sodium Borohydride (

| Reagent | Suitability | Technical Rationale |

| Optimal | Mild nucleophilic hydride. Reduces ketones to secondary alcohols.[1][2][3][4] Crucially, it leaves the benzyl ether protecting group intact. | |

| Sub-optimal | Highly reactive and pyrophoric. While effective, it requires strictly anhydrous conditions and rigorous safety protocols, reducing process throughput. | |

| Unsuitable | Catalytic hydrogenation poses a high risk of hydrogenolysis , cleaving the benzyl ether to form the phenol (deprotection) alongside ketone reduction. |

Reaction Mechanism

The reaction proceeds via nucleophilic addition of the hydride ion (

Figure 1: Mechanistic pathway for the chemoselective reduction of the ketone substrate.

Experimental Protocol

Materials

-

Substrate: 1-(3-Benzyloxyphenyl)-1-propanone (1.0 equiv)

-

Reagent: Sodium Borohydride (

) (0.6 – 1.0 equiv)-

Note: Theoretically 0.25 equiv is sufficient, but excess ensures complete conversion.

-

-

Solvent: Methanol (MeOH), HPLC Grade.

-

Quench: 1N Hydrochloric Acid (HCl) or Saturated Ammonium Chloride (

).

Step-by-Step Methodology

Step 1: Solubilization

-

Charge a clean, dry round-bottom flask with 1-(3-Benzyloxyphenyl)-1-propanone (e.g., 10.0 g, 41.6 mmol).

-

Add Methanol (100 mL, 10 vol). Stir until the solid is completely dissolved.

-

Cool the solution to 0–5°C using an ice/water bath.

-

Rationale: Controlling the exotherm is critical during the initial hydride addition to prevent solvent boil-off and impurity formation.

-

Step 2: Reduction 4. Add Sodium Borohydride (0.95 g, 25.0 mmol, ~0.6 equiv) portion-wise over 15–20 minutes.

- Safety Alert:

- Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

- Stir for 2–4 hours .

Step 3: Process Control (IPC) 7. Sample the mixture for TLC (Hexane:EtOAc 4:1) or HPLC.[5]

- Target: Disappearance of the ketone starting material (

Step 4: Quench and Workup

8. Cool the mixture back to 0°C .

9. Slowly add Saturated

- Observation: Vigorous bubbling will occur. Adjust pH to ~6–7.

- Concentrate the mixture under reduced pressure (Rotavap) to remove the majority of Methanol.

- Extract the aqueous residue with Ethyl Acetate (EtOAc) (3 x 50 mL).

Step 5: Isolation

12. Combine organic layers and wash with Brine (50 mL).

13. Dry over anhydrous Sodium Sulfate (

Workflow Visualization

The following diagram outlines the logical flow of the workup procedure, ensuring efficient phase separation and product recovery.

Figure 2: Downstream processing workflow for product isolation.

Quality Control & Validation (Self-Validating Systems)

To ensure the protocol was successful, the isolated product must meet specific analytical criteria.

NMR Validation (Expected Data)

The conversion from ketone to alcohol changes the hybridization of the C-1 carbon from

-

1H NMR (400 MHz, CDCl3):

-

~4.5 - 4.6 ppm (t, 1H): Diagnostic signal for the benzylic methine proton (

-

~5.05 ppm (s, 2H): Benzyl ether protons (

- ~0.9 ppm (t, 3H): Terminal methyl group of the propyl chain.

-

~4.5 - 4.6 ppm (t, 1H): Diagnostic signal for the benzylic methine proton (

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Old/Inactive | |

| Benzyl Cleavage | Acidic Contamination | Ensure the quench is not too acidic (pH < 2). Use |

| Low Yield | Product in Aqueous Phase | The alcohol has some polarity.[4] Saturate the aqueous phase with NaCl (salting out) during extraction. |

References

-

Tapentadol Synthesis Overview

-

Title: Process for the preparation of Tapentadol and intermediates thereof.[6]

- Source: WIPO (World Intellectual Property Organiz

- Relevance: Describes the broader synthetic route where this reduction is a key intermedi

- URL

-

-

Borohydride Reduction Standards

-

Protecting Group Stability

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. scielo.org.mx [scielo.org.mx]

- 4. Reduction of aldehydes ketones nitriles Lithium tetrahydridoaluminate(III) (lithium aluminium hydride) LiAlH4 or NaBH4 sodium tetrahydridoborate(III) (sodium tetraborohydride) to primary & secondary alcohols advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 5. US4943652A - Process for asymmetrically reducing carbonyl compounds - Google Patents [patents.google.com]

- 6. US20130178644A1 - Process for the synthesis of tapentadol and intermediates thereof - Google Patents [patents.google.com]

- 7. sciforum.net [sciforum.net]

- 8. asianpubs.org [asianpubs.org]

- 9. Benzyl Ethers [organic-chemistry.org]

Application Note: Chemoselective Reduction of 1-(3-benzyloxyphenyl)propiophenone

Abstract

This application note details a robust, scalable protocol for the reduction of 1-(3-benzyloxyphenyl)propiophenone to its corresponding racemic alcohol, 1-(3-benzyloxyphenyl)propan-1-ol. This transformation is a critical intermediate step in the synthesis of centrally acting analgesics, such as Tapentadol. The method utilizes Sodium Borohydride (

Introduction & Chemical Context

The reduction of aryl ketones to secondary alcohols is a fundamental transformation in organic synthesis. However, the substrate 1-(3-benzyloxyphenyl)propiophenone presents specific chemoselectivity challenges.

Structural Considerations

-

The Benzyl Ether (

): This protecting group is stable to basic conditions but labile to catalytic hydrogenation ( -

The Ketone (

): Requires a hydride source strong enough to reduce the carbonyl but mild enough to prevent side reactions.

Reagent Selection Strategy

-

Sodium Borohydride (

): Selected as the reducing agent of choice.[1][2][3][4][5][6] It is chemoselective for ketones/aldehydes over esters/ethers and operates safely in protic solvents (methanol/ethanol). -

Lithium Aluminum Hydride (

): Rejected due to excessive reactivity, safety concerns on scale, and the requirement for anhydrous conditions.[7] -

Catalytic Hydrogenation: Rejected to prevent premature cleavage of the benzyl group.

Reaction Mechanism

The reduction proceeds via a nucleophilic addition of the borohydride anion to the carbonyl carbon.[1]

-

Nucleophilic Attack: The hydride (

) from -

Alkoxide Formation: The

-bond breaks, pushing electron density to oxygen, forming a tetrahedral alkoxide intermediate. -

Protonation (Workup): The alkoxide is protonated during the acidic quench to yield the secondary alcohol.

Mechanistic Pathway Visualization

Figure 1: Mechanistic pathway of the borohydride reduction.[1][2] The hydride attacks the carbonyl face, generating a racemic mixture.[7]

Experimental Protocol

Materials & Equipment

-

Substrate: 1-(3-benzyloxyphenyl)propiophenone (Purity >98%).

-

Reagent: Sodium Borohydride (

) powder or pellets.[1][8] -

Solvent: Methanol (HPLC Grade). Note: Ethanol can be used, but Methanol offers faster kinetics.

-

Quench: 1N Hydrochloric Acid (HCl) or Saturated Ammonium Chloride (

).[4] -

Equipment: 3-Neck Round Bottom Flask, Mechanical Stirrer, Thermometer, Ice bath.

Step-by-Step Methodology

Step 1: Solubilization

-

Charge a clean, dry 3-neck flask with 1-(3-benzyloxyphenyl)propiophenone (1.0 equiv).

-

Add Methanol (10 volumes relative to substrate weight).[9]

-

Stir at Room Temperature (RT) until fully dissolved.

-

Cool the solution to 0–5°C using an ice bath. Rationale: Cooling controls the exotherm of the subsequent hydride addition.

Step 2: Reduction[1][2][3][6]

-

Add Sodium Borohydride (0.6 equiv) portion-wise over 30 minutes.

-

Critical Control: Do not add all at once. The reaction releases hydrogen gas (

) and is exothermic.[8] Maintain internal temperature

-

-

After addition, remove the ice bath and allow the reaction to warm to 20–25°C .

-

Stir for 2–4 hours.

Step 3: In-Process Control (IPC)

-

Sample the reaction mixture.

-

Analyze via TLC (Eluent: 20% Ethyl Acetate in Hexane) or HPLC.

-

Criteria: Substrate < 1.0%. If substrate remains, add 0.1 equiv

and stir for 1 additional hour.

Step 4: Quench & Workup

-

Cool the mixture back to 0–5°C .

-

Slowly add Water (5 volumes) or 1N HCl dropwise.

-

Safety: Vigorous gas evolution (

) will occur as excess borohydride is destroyed.

-

-

Adjust pH to ~6–7.

-

Evaporate Methanol under reduced pressure (Rotary Evaporator,

). -

Extract the aqueous residue with Ethyl Acetate or Toluene (2 x 5 volumes).

-

Wash combined organic layers with Brine.[4]

-

Dry over Anhydrous Sodium Sulfate (

).

Step 5: Isolation[10]

-

Filter off the drying agent.

-

Concentrate the filtrate under vacuum to yield the crude racemic alcohol as a viscous oil.

Process Workflow Diagram

Figure 2: Operational workflow for the batch reduction process.

Results & Specifications

The following data represents typical results obtained using this protocol on a 50g scale.

| Parameter | Specification | Notes |

| Yield | 95% – 98% | Quantitative conversion is typical. |

| Appearance | Colorless to pale yellow oil | May crystallize upon standing if high purity. |

| HPLC Purity | > 98.5% | Main impurity is unreacted ketone (<0.5%).[11] |

| Stereochemistry | Racemic (50:50 R/S) | No chiral induction used. |

| Water Content | < 0.1% | Karl Fischer titration. |

Process Safety & Troubleshooting

Hazard Analysis

-

Hydrogen Evolution: The hydrolysis of

releases hydrogen gas.[5][8] Ensure proper ventilation and avoid ignition sources.[8][10] -

Exotherm: The reduction is exothermic.[5] Uncontrolled addition can lead to solvent boiling. Strict temperature monitoring is required.[8]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Wet solvent or old reagent. | |

| Product Decomposition | Acid quench too strong/hot. | The benzyl ether is acid-sensitive. Keep quench pH > 2 and temperature < 10°C. |

| Emulsion during Extraction | pH imbalance. | Ensure the aqueous phase is neutral (pH 7) and use Brine to break emulsions. |

References

-

Tapentadol Synthesis Overview

-

Source: Google Patents. US Patent 7,417,170.[12] "Process for the preparation of 1-phenyl-3-dimethylaminopropane compounds."

- URL

-

-

Sodium Borohydride Reduction Mechanism

- Source: Master Organic Chemistry. "Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones."

-

URL:[Link]

-

Safety of Metal Hydrides

- Source: UCSB Environmental Health & Safety.

-

URL:[Link]

-

Tapentadol Intermediate Characterization

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 3. jconsortium.com [jconsortium.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. icheme.org [icheme.org]

- 6. studylib.net [studylib.net]

- 7. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. ecochem.com.co [ecochem.com.co]

- 9. researchgate.net [researchgate.net]

- 10. chemistry.osu.edu [chemistry.osu.edu]

- 11. US20130178644A1 - Process for the synthesis of tapentadol and intermediates thereof - Google Patents [patents.google.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Note: High-Fidelity Synthesis of 1-(3-Benzyloxyphenyl)-1-propanol via Grignard Addition

Introduction & Scope

This application note details the protocol for the synthesis of 1-(3-benzyloxyphenyl)-1-propanol , a critical secondary alcohol intermediate used in the synthesis of centrally acting analgesics such as Tapentadol and its analogs.

While alternative routes exist (e.g., reduction of the corresponding ketone), the Grignard addition of ethylmagnesium bromide (EtMgBr) to 3-benzyloxybenzaldehyde offers a direct, carbon-carbon bond-forming pathway that is highly amenable to scale-up. This guide focuses on maximizing yield and safety by controlling the exothermic nature of the addition and preventing common side reactions like Wurtz coupling or enolization.

Target Molecule Profile[1][2][3][4]

-

IUPAC Name: 1-(3-(benzyloxy)phenyl)propan-1-ol

-

Role: Chiral building block (racemic as synthesized) for opioid receptor agonists.

-

Key Structural Feature: Meta-substituted phenol protected as a benzyl ether; secondary alcohol at the benzylic position.

Reaction Mechanism & Logic

The synthesis proceeds via the nucleophilic attack of the ethyl carbanion (from the Grignard reagent) on the electrophilic carbonyl carbon of the aldehyde.[1]

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic flow of the Grignard addition.[2] The coordination of magnesium to the carbonyl oxygen facilitates the nucleophilic attack.

Experimental Protocol

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[3] | Role | Specification |

| 3-Benzyloxybenzaldehyde | 212.25 | 1.0 | Substrate | >98%, Dry |

| Ethylmagnesium Bromide | 133.27 | 1.2 | Reagent | 1.0 M or 3.0 M in THF/Ether |

| Tetrahydrofuran (THF) | 72.11 | Solvent | Solvent | Anhydrous, Inhibitor-free |

| Ammonium Chloride (sat.) | 53.49 | Quench | Quench | Saturated Aqueous Solution |

Equipment Setup

-

Vessel: 3-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar.

-

Atmosphere: Argon or Nitrogen balloon/manifold (Critical: Moisture kills Grignard reagents).

-

Temperature Control: Ice/Water bath (0°C) and Oil bath (Reflux).

-

Addition: Pressure-equalizing addition funnel (flame-dried).

Step-by-Step Methodology

Phase 1: Preparation (Inert Environment)

-

Drying: Flame-dry all glassware under vacuum and backfill with Argon three times.

-

Solvent Prep: Ensure THF is distilled over Sodium/Benzophenone or dispensed from a solvent purification system (SPS). Moisture content must be <50 ppm.

Phase 2: Reaction Assembly

-

Charge the 3-neck flask with 3-Benzyloxybenzaldehyde (1.0 equiv).

-

Dissolve in anhydrous THF (Concentration ~0.2 M to 0.5 M).

-

Cool the solution to 0°C using an ice bath. Rationale: Lower temperature suppresses side reactions and controls the exotherm of the Grignard addition.

Phase 3: Grignard Addition

-

Transfer EtMgBr (1.2 equiv) to the addition funnel via cannula or nitrogen-flushed syringe.

-

Dropwise Addition: Add the EtMgBr solution slowly over 30–45 minutes.

-

Visual Cue: Solution may turn slightly cloudy or change color (often yellow to brownish-grey).

-

Control: Maintain internal temperature <5°C during addition.

-

-

Completion: Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 2–4 hours.

-

QC Check: Monitor by TLC (Hexane:EtOAc 4:1). The aldehyde spot (higher Rf) should disappear; the alcohol product (lower Rf) will appear.

-

Phase 4: Quench & Workup

-

Cool the mixture back to 0°C .

-

Quench: Slowly add saturated aqueous NH₄Cl (approx. 2 mL per mmol of Grignard).

-

Safety: This step is exothermic and evolves gas. Add dropwise initially.

-

-

Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (3x).

-

Wash: Wash combined organics with Brine (1x) and Water (1x).

-

Drying: Dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

Phase 5: Purification

-

Method: Flash Column Chromatography.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Eluent: Gradient of Hexane:Ethyl Acetate (95:5

80:20). -

Yield Expectations: 85–95%.

Process Workflow & Safety

Operational Workflow (DOT Visualization)

Figure 2: Operational workflow ensuring safety and high conversion.

Critical Safety Parameters

-

Pyrophoric Hazard: EtMgBr in ether/THF is highly flammable. Keep away from open flames and moisture.

-

Peroxides: THF can form explosive peroxides. Test solvent with peroxide strips prior to use if not fresh from an SPS.

-

Exotherm Control: The reaction of Grignard reagents with carbonyls is highly exothermic. Runaway reactions can cause solvent boiling and over-pressurization. Always add the Grignard to the aldehyde slowly at low temperature.

Analytical Validation

To validate the synthesis of 1-(3-benzyloxyphenyl)-1-propanol , look for the following diagnostic signals:

-

¹H NMR (CDCl₃, 400 MHz):

- 7.2–7.4 (m, Ar-H): Aromatic protons from benzyl and phenyl rings.

- 5.05 (s, 2H): Benzylic -O-CH₂-Ph protons (singlet).

- 4.55 (t, 1H): The methine proton at the chiral center (CH -OH). This is the key diagnostic peak for the secondary alcohol.

- 1.7–1.8 (m, 2H): Methylene group of the propyl chain.

- 0.9 (t, 3H): Terminal methyl group.

-

Appearance: Colorless to pale yellow viscous oil.

References

-

Tapentadol Synthesis Overview

- Source: Google Patents (US20130137890A1). "Process for the preparation of tapentadol.

-

General Grignard Protocol (Aldehyde Addition)

-

Source: Organic Syntheses, Coll.[4] Vol. 3, p. 839 (1955). "1-Phenyl-1-propanol" (Analogous reaction using benzaldehyde and ethylmagnesium bromide).

-

-

3-Benzyloxybenzaldehyde Data

- Source: PubChem Compound Summary for CID 74342.

-

Grignard Reagent Safety & Handling

- Source: Sigma-Aldrich Technical Bulletin AL-134. "Handling Air-Sensitive Reagents."

Sources

Catalytic hydrogenation of 3-benzyloxypropiophenone to 1-propanol derivative

Application Note: AN-H2-3BP-01

Abstract & Core Directive

This guide details the chemoselective catalytic hydrogenation of 3-benzyloxypropiophenone (1-(3-(benzyloxy)phenyl)propan-1-one) to its corresponding 1-propanol derivative (1-(3-(benzyloxy)phenyl)propan-1-ol).

The primary challenge in this transformation is the chemoselectivity between the carbonyl group (C=O) and the benzyl ether (O-Bn). Standard hydrogenation conditions (e.g., Pd/C, H₂, acidic media) frequently lead to hydrogenolysis , cleaving the benzyl group to yield the phenol (3-(1-hydroxypropyl)phenol) or reducing the aromatic ring.

This protocol provides two distinct workflows:

-

Racemic Chemoselective Reduction: Utilizing Pt/C or poisoned Pd systems to exclusively reduce the ketone while preserving the benzyl protection.

-

Asymmetric Hydrogenation (AH): Utilizing Ru-BINAP systems to generate the chiral alcohol with high enantiomeric excess (>95% ee), a critical step in the synthesis of norepinephrine reuptake inhibitors.

Chemical Pathway & Selectivity Analysis[1]

The hydrogenation of 3-benzyloxypropiophenone involves three competing pathways. Understanding the thermodynamic and kinetic preference of each catalyst is vital.

Reaction Scheme (Graphviz)

Catalyst Selection Matrix

| Catalyst System | Primary Activity | Selectivity (Ketone:Benzyl) | Risk Profile | Recommended Application |

| Pd/C (5-10%) | Hydrogenolysis (C-O) & Hydrogenation (C=O) | Low (Favors debenzylation) | High risk of losing benzyl group. | Synthesis of phenols (deprotection). |

| Pt/C (3-5%) | Hydrogenation (C=O) | High (Preserves benzyl) | Moderate. Sensitive to poisoning. | Racemic synthesis of protected alcohol. |

| Ru-BINAP / Diamine | Asymmetric Hydrogenation | Very High | Low.[1] Requires base activation. | Chiral API synthesis. |

| Lindlar Catalyst | Selective Hydrogenation | Moderate to High | Low activity (slow reaction). | Small-scale, highly sensitive substrates. |

Protocol A: Racemic Chemoselective Reduction (Pt/C Method)

Objective: Reduce the ketone to the racemic alcohol while retaining the benzyl ether.

Materials

-

Substrate: 3-Benzyloxypropiophenone (10 mmol, 2.40 g).

-

Catalyst: 5% Pt/C (sulfided form preferred for higher selectivity, 100 mg).

-

Solvent: Ethanol (anhydrous, 50 mL).

-

Reagent: Potassium Carbonate (K₂CO₃) - trace (optional, to suppress acid-catalyzed hydrogenolysis).

Step-by-Step Workflow

-

Preparation: In a 100 mL hydrogenation autoclave (e.g., Parr reactor), dissolve 2.40 g of substrate in 50 mL Ethanol.

-

Catalyst Addition: Add 100 mg of 5% Pt/C. Note: Add under Argon flow to prevent ignition.

-

Purge: Seal the reactor. Purge with Nitrogen (3x, 5 bar) followed by Hydrogen (3x, 5 bar).

-

Reaction: Pressurize to 10 bar (145 psi) H₂. Stir at 800 rpm at 25°C (Room Temp).

-

Expert Insight: Do not heat initially. Elevated temperatures (>40°C) increase the rate of benzyl cleavage even with Platinum.

-

-

Monitoring: Monitor H₂ uptake. Reaction typically completes in 2-4 hours.

-

QC Check: Take an aliquot at 2 hours. TLC (Hexane:EtOAc 4:1) should show disappearance of ketone (Rf ~0.6) and appearance of alcohol (Rf ~0.3).

-

-

Work-up: Filter the catalyst through a Celite pad. Wash with Ethanol.

-

Purification: Concentrate filtrate under reduced pressure. The product is usually pure enough (>95%) for subsequent steps. If necessary, purify via flash chromatography (Silica, Hexane/EtOAc).

Protocol B: Asymmetric Hydrogenation (Ru-BINAP Method)

Objective: Enantioselective reduction to (S)- or (R)-1-(3-(benzyloxy)phenyl)propan-1-ol. Significance: This is the preferred method for drug development, establishing the stereocenter early.

Experimental Workflow (Graphviz)

Detailed Methodology

-

Catalyst Preparation:

-

Use RuCl₂[(S)-BINAP][(S)-DAIPEN] for the (S)-alcohol (confirm stereochemical outcome based on specific BINAP/Diamine match).

-

Substrate-to-Catalyst (S/C) ratio: 2000:1.

-

-

Solvent System: Isopropanol (iPrOH) is the preferred solvent as it acts as a secondary hydrogen source and stabilizes the transition state.

-

Base Activation (Critical):

-

Reaction Conditions:

-

Pressure: 10 bar H₂.

-

Temperature: 25°C.

-

Time: 12-24 hours.

-

-

Work-up:

-

Vent H₂. Concentrate solvent.[2]

-

Pass through a short plug of silica to remove Ruthenium salts.

-

-

Analytical Validation (Chiral HPLC):

-

Column: Daicel Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexane/Isopropanol (90:10).

-

Flow: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Target: ee > 95%.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Loss of Benzyl Group | Catalyst too active (Pd content) or Acidic media. | Switch to Pt/C or add trace K₂CO₃. Lower Temperature. |

| Low Conversion | Catalyst poisoning or insufficient pressure. | Purge substrate (remove S/N impurities). Increase H₂ pressure to 20 bar. |

| Low Enantioselectivity | Incorrect Base/Cat ratio or Temperature too high. | Optimize Base:Cat ratio (keep < 10:1). Perform reaction at 0°C. |

| Ring Saturation | Pressure too high (>50 bar) or Rh/Ru on Carbon used. | Use specific homogeneous Ru-catalysts. Keep pressure < 20 bar. |

References

-

Chemoselective Hydrogenation Control

- Study: "Chemoselective control of hydrogenation among aromatic carbonyl and benzyl alcohol derivatives using Pd/C(en)

- Source: ResearchG

-

URL:

-

General Hydrogenation Protocols

- Guide: "Hydrogenation C

- Source: TCI Chemicals.

-

URL:

-

Lindlar Catalyst Specifics

- Study: "Chemoselective Catalytic Hydrogenation of Alkenes by Lindlar C

- Source: PubMed Central (PMC).

-

URL:

-

Asymmetric Hydrogenation Context

- Study: "Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles.

- Source: PubMed Central (PMC).

-

URL:

-

Substrate Data (3-Benzyloxypropiophenone)

Sources

- 1. mdpi.com [mdpi.com]

- 2. Curly Arrow: Catalytic Hydrogenation Part III - More Tips and Tricks [curlyarrow.blogspot.com]

- 3. RESEARCH PROGRESS OF HETEROGENEOUS CATALYSTS FOR SELECTIVE HYDROGENATION OF FATTY ACIDS TO ALCOHOLS [sylzyhg.com]

- 4. Selective Hydrogenation of Carboxylic Acids to Alcohols or Alkanes Employing a Heterogeneous Catalyst [ouci.dntb.gov.ua]

- 5. pubs.acs.org [pubs.acs.org]

- 6. PubChemLite - 1-(3-(benzyloxy)phenyl)propan-1-one (C16H16O2) [pubchemlite.lcsb.uni.lu]

- 7. 1-(3-(Benzyloxy)phenyl)propan-1-one | C16H16O2 | CID 18955597 - PubChem [pubchem.ncbi.nlm.nih.gov]

Topic: Scalable Synthesis of Tapentadol Precursor: rac-1-(3-Benzyloxyphenyl)-1-propanol

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the scalable synthesis of rac-1-(3-Benzyloxyphenyl)-1-propanol, a key precursor in the manufacturing of Tapentadol, a centrally acting analgesic. We present a robust, two-step synthetic route commencing with the protection of 3-hydroxybenzaldehyde via Williamson ether synthesis, followed by a Grignard reaction to construct the desired secondary alcohol. This application note emphasizes the causality behind experimental choices, providing detailed, field-proven protocols designed for reproducibility and scalability. It serves as an authoritative resource, integrating practical insights with established chemical principles to ensure a high-yield, efficient, and reliable synthesis.

Strategic Overview: Pathway to the Precursor

The synthesis of rac-1-(3-Benzyloxyphenyl)-1-propanol is a critical upstream process for the production of Tapentadol. The chosen strategy involves two fundamental and highly scalable organic transformations:

-

Phenolic Protection: The phenolic hydroxyl group of 3-hydroxybenzaldehyde is protected as a benzyl ether. This is a necessary step to prevent the acidic proton of the phenol from interfering with the highly basic Grignard reagent in the subsequent step. The Williamson ether synthesis is the classic and most efficient method for this purpose.[1]

-

Carbon-Carbon Bond Formation: A Grignard reaction is employed to add an ethyl group to the aldehyde carbonyl, directly forming the target secondary alcohol. This method is renowned for its efficiency in constructing C-C bonds and is well-suited for large-scale production.[2]

An alternative scalable approach involves the reduction of the corresponding ketone, 1-(3-(benzyloxy)phenyl)propan-1-one, using a reducing agent such as sodium borohydride.[3] While effective, the Grignard route is often preferred for its directness in building the carbon skeleton from a simpler aldehyde precursor.

Visualized Synthetic Workflow

The overall two-step process is outlined below.

Caption: Overall two-step synthesis of the Tapentadol precursor.

Part I: Synthesis of 3-Benzyloxybenzaldehyde (Starting Material)

Principle and Rationale

The Williamson ether synthesis is a cornerstone reaction for preparing ethers. It proceeds via an SN2 mechanism. In this protocol, anhydrous potassium carbonate (K₂CO₃) acts as a mild base to deprotonate the phenolic hydroxyl group of 3-hydroxybenzaldehyde, forming a phenoxide nucleophile. This nucleophile then attacks the electrophilic carbon of benzyl bromide, displacing the bromide ion and forming the benzyl ether linkage.

Causality of Choices:

-

Base (K₂CO₃): Potassium carbonate is chosen over stronger bases like sodium hydride (NaH) or hydroxides (NaOH) because it is non-hygroscopic, easy to handle on a large scale, and sufficiently basic to deprotonate the phenol without promoting side reactions.[1]

-

Solvent (Acetone): Acetone is an excellent polar aprotic solvent for this SN2 reaction. It readily dissolves the organic reactants and facilitates the reaction by solvating the potassium cation, leaving the phenoxide anion relatively free to act as a nucleophile. Its boiling point of ~56°C allows for gentle reflux conditions.[1]

Detailed Experimental Protocol: 3-Benzyloxybenzaldehyde

Materials:

-

3-Hydroxybenzaldehyde

-

Benzyl Bromide

-

Potassium Carbonate (anhydrous, powdered)

-

Acetone (anhydrous)

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (anhydrous)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone (10 mL per gram of aldehyde).

-

Reagent Addition: Stir the resulting suspension vigorously at room temperature for 15-20 minutes. Slowly add benzyl bromide (1.1 eq) to the mixture dropwise over 30 minutes.

-

Reaction Execution: Heat the mixture to a gentle reflux (~56°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Filter off the potassium carbonate and rinse the solid with a small amount of acetone. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Extraction: To the resulting residue, add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M NaOH (to remove any unreacted starting material), deionized water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The product, 3-benzyloxybenzaldehyde, is often obtained in high purity. If necessary, it can be purified further by vacuum distillation or recrystallization from an ethanol/water mixture.

Part II: Grignard Synthesis of rac-1-(3-Benzyloxyphenyl)-1-propanol

Principle and Rationale

The Grignard reaction is a powerful tool for forming carbon-carbon bonds by adding an organomagnesium halide to a carbonyl group.[2][4] The carbon atom bonded to magnesium is highly nucleophilic and attacks the electrophilic carbonyl carbon of the aldehyde. This forms a magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield the final secondary alcohol.[5]

Causality of Choices & Critical Parameters:

-

Anhydrous Conditions: Grignard reagents are extremely strong bases and will react readily with acidic protons, including water.[6][7] Therefore, all glassware must be rigorously dried (e.g., oven-dried or flame-dried), and anhydrous solvents must be used to prevent the Grignard reagent from being quenched, which would significantly lower the yield.[6]

-